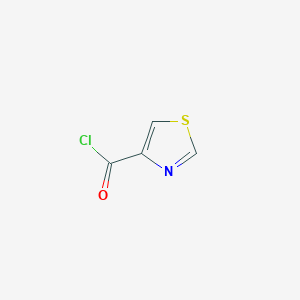

1,3-Thiazole-4-carbonyl chloride

Descripción

Molecular Architecture and Crystallographic Analysis

1,3-Thiazole-4-carbonyl chloride (C₄H₂ClNOS) features a planar thiazole heterocycle with a carbonyl chloride substituent at the 4-position. Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters approximating a = 5.86 Å, b = 5.02 Å, c = 18.28 Å, and β = 98.3°. The thiazole ring exhibits bond lengths of 1.70–1.71 Å for C–S and 1.31–1.38 Å for C–N, consistent with aromatic delocalization. The carbonyl chloride group adopts a nearly linear geometry (O=C–Cl angle: ~173°), with a C=O bond length of 1.23 Å and C–Cl bond length of 1.74 Å, indicative of strong π-conjugation.

Table 1: Key bond lengths and angles in thiazole-carbonyl chloride derivatives

| Bond/Angle | Value (Å/°) |

|---|---|

| C–S (thiazole) | 1.702–1.707 |

| C–N (thiazole) | 1.315–1.380 |

| C=O (carbonyl) | 1.228–1.283 |

| C–Cl | 1.74 |

| O=C–Cl angle | ~173 |

Intermolecular interactions include weak Ag⋯O contacts (2.84 Å) in silver complexes and C–H⋯π interactions (3.69 Å) between thiazole rings, stabilizing supramolecular architectures.

Propiedades

IUPAC Name |

1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECMELMYALUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574605 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3745-79-7 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Thiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of thiazole derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various thiazole derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.

Aplicaciones Científicas De Investigación

Drug Discovery

1,3-Thiazole derivatives have been extensively studied for their pharmacological properties. They serve as crucial scaffolds in the development of various therapeutic agents, including:

- Antimicrobial Agents : Numerous studies have demonstrated the efficacy of thiazole derivatives against bacterial and fungal infections. For instance, a study highlighted the synthesis of thiazole-based compounds that exhibited potent antibacterial activity against resistant strains of bacteria .

- Anticancer Compounds : Thiazole derivatives have shown promise in cancer therapy. Research indicates that certain thiazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

- Anti-inflammatory Agents : The anti-inflammatory potential of thiazole derivatives has been documented, with some compounds demonstrating significant reduction in inflammation markers in preclinical models .

Agricultural Chemistry

The compound has applications in agriculture as well. Thiazole derivatives are utilized as fungicides and herbicides due to their ability to inhibit specific enzymes in plant pathogens. This property makes them valuable in crop protection strategies.

Material Science

In material science, 1,3-thiazole-4-carbonyl chloride is used as a precursor for synthesizing polymers and other materials with desirable properties. Its ability to form stable bonds with various substrates enhances the performance characteristics of these materials.

Case Study 1: Antimicrobial Activity

A comprehensive study published in a peer-reviewed journal detailed the synthesis and evaluation of several thiazole derivatives for their antimicrobial properties. The results indicated that compounds containing the thiazole ring exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as lead compounds in drug development .

Case Study 2: Anticancer Properties

Another research article focused on the anticancer effects of thiazole derivatives. The study found that specific thiazole compounds induced apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as novel anticancer agents .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Drug Discovery | Antimicrobial Agents | Potent activity against resistant bacteria |

| Drug Discovery | Anticancer Compounds | Induced apoptosis in cancer cell lines |

| Agricultural Chemistry | Fungicides | Effective against plant pathogens |

| Material Science | Polymers | Enhanced stability and performance characteristics |

Mecanismo De Acción

The mechanism of action of 1,3-thiazole-4-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group. In biological systems, thiazole derivatives can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Key Observations:

Reactivity :

- The carbonyl chloride group in 1,3-thiazole-4-carbonyl chloride is far more reactive than the carboxylic acid or nitrile analogs. For instance, acyl chlorides readily react with amines to form amides, whereas the carboxylic acid requires activation (e.g., via DCC coupling) .

- The nitrile group in 1,3-Thiazole-4-carbonitrile undergoes distinct reactions, such as hydrolysis to carboxylic acids or participation in cycloadditions, but is less electrophilic than the acyl chloride .

- Steric effects: Bulkier substituents (e.g., furyl or phenyl) may slow reaction kinetics due to steric hindrance, as seen in substituted analogs .

Key Observations:

- Synthetic Flexibility : The acyl chloride derivatives are typically synthesized from their carboxylic acid precursors, whereas nitriles and substituted analogs require tailored pathways (e.g., cyclization or direct substitution) .

- Pharmaceutical Relevance : Thiazole-based acyl chlorides are pivotal in synthesizing kinase inhibitors and antimicrobial agents, leveraging the thiazole ring’s bioactivity .

Actividad Biológica

1,3-Thiazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and research findings.

Overview of this compound

This compound is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur. Its structural properties allow it to interact with various biological targets, making it a valuable scaffold in drug development.

Antimicrobial Properties

Research indicates that derivatives of 1,3-thiazole exhibit notable antimicrobial activity. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth. Specific studies have demonstrated:

- Gram-positive bacteria : Compounds containing the thiazole moiety showed increased effectiveness against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Some derivatives also exhibited activity against Escherichia coli, although generally less potent compared to Gram-positive strains .

Table 1 summarizes the antibacterial activity of selected 1,3-thiazole derivatives:

| Compound | Target Bacteria | Activity (IC50) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| This compound | B. subtilis | 20 µg/mL |

| This compound | E. coli | 30 µg/mL |

Anticancer Activity

The anticancer potential of 1,3-thiazole derivatives has been extensively studied. Notably, compounds derived from this scaffold have shown promising results in various cancer cell lines:

- Cell lines : Significant cytotoxic effects were observed in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.

- Mechanism : The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2 presents the cytotoxicity data for selected compounds:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-(4-Chlorophenyl)-1,3-thiazole | MCF-7 | 0.28 |

| Benzimidazole aminothiazole | NCI-H1299 | 0.15 |

| Aryl acetamide derivative | HL-60 | 9.6 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, altering their activity.

- Cell Membrane Permeability : The mesoionic nature of thiazoles facilitates their penetration through cellular membranes, enhancing bioavailability and therapeutic efficacy .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing novel thiazole derivatives and evaluating their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to improved pharmacological profiles .

Study on Anticancer Activity

Another investigation assessed the anticancer effects of a series of thiazole derivatives in vitro. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspases. This highlights the potential for developing thiazole-based therapies for cancer treatment .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-thiazole-4-carbonyl chloride, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example:

Carboxylic Acid Activation : React 1,3-thiazole-4-carboxylic acid with excess SOCl₂ under reflux (2–4 hours) to form the acyl chloride .

Purification : Remove excess SOCl₂ under reduced pressure. Yield optimization requires strict anhydrous conditions and temperature control (60–80°C) to minimize side reactions.

Validation : Confirm purity via melting point analysis (mp ≈100°C, as noted in catalogs) and NMR spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at ≤4°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Safety Protocols : Use inert atmospheres (e.g., nitrogen) during handling. Avoid contact with water, alcohols, or amines, as rapid hydrolysis generates toxic HCl gas .

- Decomposition Management : Neutralize spills with dry sodium bicarbonate before disposal .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use H/C NMR to identify thiazole ring protons (δ 7.5–8.5 ppm) and carbonyl chloride peaks (δ 160–170 ppm) .

- Purity Assessment : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.03 for C₄H₃ClNOS) .

- Thermal Stability : Differential scanning calorimetry (DSC) to monitor decomposition above 100°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?

Answer:

- Purity Verification : Compare HPLC retention times and spectral data (FT-IR, NMR) across batches to rule out impurities .

- Crystallography : Single-crystal X-ray diffraction can confirm structural homogeneity, especially for derivatives like 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbonyl chloride .

- Methodological Reproducibility : Standardize synthetic protocols (e.g., solvent selection, drying methods) to minimize variability .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

Answer:

- Nucleophilic Substitution : React with amines or alcohols under controlled pH (e.g., Schotten-Baumann conditions) to form amides or esters. Steric effects from substituents (e.g., 2-phenyl groups) influence reaction rates .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in sterically hindered environments .

- Computational Modeling : DFT studies predict electrophilic reactivity at the carbonyl carbon, guiding functional group prioritization .

Q. How do structural modifications (e.g., halogenation) impact the reactivity and biological activity of thiazole-4-carbonyl chloride derivatives?

Answer:

- Halogen Effects : Chlorine at the 2-position (e.g., 2-chloro-1,3-thiazole-4-carbonyl chloride) increases electrophilicity, enhancing cross-coupling reactions. Bromine improves lipophilicity for membrane permeability in antimicrobial studies .

- Bioactivity Screening : Derivatives like 4-(4-chlorophenyl)thiazoles show antifungal activity via in silico docking (targeting CYP51 enzymes) and in vitro assays .

Q. What are the mechanistic insights into the hydrolysis of this compound under varying pH conditions?

Answer:

- Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, forming 1,3-thiazole-4-carboxylic acid .

- Basic Conditions : Hydroxide ions directly displace chloride, but competing thiazole ring opening may occur at pH >10. Kinetic studies using UV-Vis spectroscopy track degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.